molecular formula C13H10ClN3O B2378827 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide CAS No. 301194-08-1

3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide

Cat. No. B2378827
M. Wt: 259.69
InChI Key: NQAILPIJQPUTRD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its unique physiochemical properties and potential applications in various fields. It has a molecular formula of C13H10ClN3O .


Synthesis Analysis

The synthesis of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been described in the literature . Nicotinaldehyde was added to a stirred suspension of 4-chlorobenzohydrazide in ethanol, and the mixture was heated under reflux for 1 hour. On cooling, the precipitated crude product was filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the title compound .


Molecular Structure Analysis

The crystal structure of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 19.0933(2) Å, b = 23.0910(3) Å, c = 10.6831(2) Å, and β = 90.064(1)° .

Scientific Research Applications

Spectroscopy and Dynamic Properties

  • Configurational Dynamics : A derivative from 2-pyridinecarboxaldehyde, closely related to 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide, shows E/Z isomerization induced by ultraviolet radiation. This property is significant for potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Interaction with Proteins

  • Protein Binding : A novel hydrazone, closely related to the compound , has been used as a chemical probe to investigate the interaction with serum albumin. This study aids in understanding the static quenching mechanism in protein-ligand interactions (Tian et al., 2012).

Fluorescence and Photoluminescence

  • Blue Fluorescence in Zinc(II) Complexes : Two tridentate pyridinyl-hydrazone zinc(II) complexes exhibit intense blue fluorescence in the solid state due to the Aggregation-Induced Emission (AIE) effect. These properties make them promising as fluorophore dopants for blue emissive layers (Diana et al., 2019).

Sensing and Detection Applications

  • Praseodymium(III) Microsensor : A highly selective and sensitive praseodymium(III) microsensor was developed using a derivative of this compound. It exhibits a Nernstian response in a wide concentration range, making it valuable for metal ion detection (Ganjali et al., 2007).

properties

IUPAC Name

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAILPIJQPUTRD-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.